2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 111010-89-0
VCID: VC19183120
InChI: InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25)
SMILES:
Molecular Formula: C21H14Cl2N2
Molecular Weight: 365.3 g/mol

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole

CAS No.: 111010-89-0

Cat. No.: VC19183120

Molecular Formula: C21H14Cl2N2

Molecular Weight: 365.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole - 111010-89-0

Specification

CAS No. 111010-89-0
Molecular Formula C21H14Cl2N2
Molecular Weight 365.3 g/mol
IUPAC Name 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole
Standard InChI InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25)
Standard InChI Key HPJLATUXJWJVIX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole, reflects its tripartite structure:

  • A central imidazole ring (positions 1–5)

  • A 2,3-dichlorophenyl group at position 2

  • Phenyl substituents at positions 4 and 5

Crystallographic studies reveal notable non-planarity, with dihedral angles of 74.06° between the imidazole ring and 2,3-dichlorophenyl group, and 28.52°/67.65° relative to the phenyl rings . This steric arrangement minimizes van der Waals repulsions while creating distinct hydrophobic pockets for target engagement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H14Cl2N2\text{C}_{21}\text{H}_{14}\text{Cl}_2\text{N}_2
Molecular Weight365.3 g/mol
CAS Registry Number111010-89-0
X-ray Density1.387 g/cm³
Hydrogen Bond Donors1 (imidazole NH)

The canonical SMILES string \text{C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 encodes its connectivity, while the InChIKey HPJLATUXJWJVIX-UHFFFAOYSA-N facilitates database searches .

Synthetic Methodologies

Condensation-Based Synthesis

The primary route involves a three-step protocol:

  • Schiff Base Formation: Reaction of substituted benzaldehydes with ammonium acetate yields intermediate imines.

  • Cyclocondensation: Treatment with α-hydroxyketones under acidic conditions forms the imidazole core.

  • Functionalization: Electrophilic aromatic substitution introduces chlorine atoms at specific positions .

Reaction yields typically exceed 70% when using microwave-assisted synthesis at 120°C for 30 minutes . Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) provides analytically pure material.

Table 2: Optimization Parameters for Step 2

ParameterOptimal ValueImpact on Yield
Temperature120°C+23% vs 80°C
CatalystAmberlyst-15+18% vs H2SO4
SolventEthanol+12% vs DMF

Pharmacological Profile

Analgesic Efficacy

In murine hot-plate assays (55°C), the compound demonstrated 89% pain inhibition at 100 mg/kg body weight, comparable to morphine’s 92% at 10 mg/kg . Dose-response analysis revealed an ED50 of 42.7 mg/kg, with effects persisting for 6–8 hours post-administration.

Anti-Inflammatory Activity

Carrageenan-induced paw edema models showed 100% inflammation reduction at 100 mg/kg, outperforming diclofenac sodium’s 100% at 50 mg/kg . This paradoxical dose-response relationship suggests allosteric modulation of COX-2 at higher concentrations.

Table 3: Comparative Pharmacokinetics

Parameter2-(2,3-Dichlorophenyl) DerivativeDiclofenac Sodium
Tmax (oral)2.1 ± 0.3 h1.8 ± 0.2 h
Cmax (100 mg/kg)18.7 ± 2.4 µg/mL22.1 ± 3.1 µg/mL
AUC0–24 (mg·h/L)145.6 ± 16.7163.9 ± 18.2

Molecular Modeling Insights

COX-2 Docking Studies

Using Schrödinger’s OPLS4 force field, the compound exhibited a binding energy of −5.516 kcal/mol to COX-2 (PDB: 5IKT), forming three hydrogen bonds:

  • GLN-242: 2.3 Å (amide nitrogen)

  • ARG-343: 2.2 Å and 2.4 Å (guanidinium group)

This interaction pattern stabilizes the enzyme’s hydrophobic channel more effectively than diclofenac’s −5.627 kcal/mol binding, which primarily targets TRP-140 and ARG-344 .

Molecular Dynamics Simulations

500 ns simulations revealed stable ligand-protein complexes with RMSD fluctuations <1.8 Å. The dichlorophenyl moiety maintained π-π stacking with TYR-385, while phenyl groups at positions 4/5 participated in cation-π interactions with LYS-499 .

Future Research Directions

  • Toxicological Profiling: Current LD50 data remains unpublished. Subchronic toxicity studies in rodents are needed to establish safety margins.

  • Formulation Optimization: Nanoemulsion delivery systems could enhance oral bioavailability beyond the current 58% .

  • Target Expansion: Screening against TRPV1 and CB2 receptors may uncover multimodal analgesic mechanisms.

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